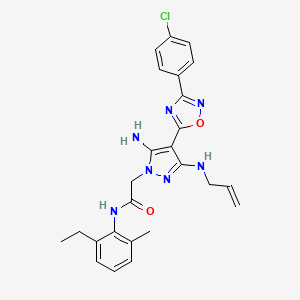
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS Number: 1172324-85-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C23H21ClN7O2, with a molecular weight of approximately 498.4 g/mol. The structural complexity arises from its multi-functional groups, which are believed to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN7O2 |
| Molecular Weight | 498.4 g/mol |
| CAS Number | 1172324-85-4 |
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole and pyrazole classes exhibit notable antimicrobial properties. In studies evaluating similar compounds, moderate to strong antibacterial activity was observed against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The specific activity of the compound remains to be fully elucidated, but its structural analogs suggest potential efficacy in combating bacterial infections.
Enzyme Inhibition
Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, studies demonstrated that certain derivatives exhibited strong inhibitory effects on AChE, which is critical in neuropharmacology for treating conditions like Alzheimer's disease . The potential for this compound to act as an enzyme inhibitor warrants further investigation.
The biological mechanisms underlying the activity of this compound may involve multiple pathways:
- Signaling Pathways : Activation of pathways such as MAPK/ERK and AKT signaling has been noted in related compounds . These pathways are crucial for cellular responses including proliferation and survival.
- Protein Interactions : The compound may interact with various proteins, potentially modulating their activity. For example, it could affect the phosphorylation state of proteins involved in cell signaling .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating compounds similar to the one . For example:
- A study reported on a series of oxadiazole derivatives that demonstrated significant antibacterial activity and enzyme inhibition .
- Another investigation into the structure-activity relationship (SAR) highlighted how modifications to the phenyl groups affected biological activity, emphasizing the importance of molecular structure in drug design .
Propriétés
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-4-13-28-24-20(25-30-23(32-35-25)17-9-11-18(26)12-10-17)22(27)33(31-24)14-19(34)29-21-15(3)7-6-8-16(21)5-2/h4,6-12H,1,5,13-14,27H2,2-3H3,(H,28,31)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOTYRHEYFKJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














